molecular formula C18H20BrFN2O2S B603073 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine CAS No. 1808626-47-2

1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B603073
CAS No.: 1808626-47-2
M. Wt: 427.3g/mol
InChI Key: MZFZMONAEAXYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.

    Medicine: Piperazine derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group and the piperazine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both a bromine atom and a fluorophenyl group, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall activity, making it a valuable molecule for various applications.

Properties

CAS No.

1808626-47-2

Molecular Formula

C18H20BrFN2O2S

Molecular Weight

427.3g/mol

IUPAC Name

1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine

InChI

InChI=1S/C18H20BrFN2O2S/c1-13-11-14(2)18(12-17(13)19)25(23,24)22-9-7-21(8-10-22)16-5-3-15(20)4-6-16/h3-6,11-12H,7-10H2,1-2H3

InChI Key

MZFZMONAEAXYMG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Br)C

Origin of Product

United States

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